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Compound of Interest

Compound Name: Sodium isovalerate

Cat. No.: B1324468

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Sodium isovalerate, the sodium salt of isovaleric acid, is a key compound in the field of flavor
and fragrance research. It is recognized for its characteristic cheesy, sweaty, and slightly fruity
aroma profile. This document provides detailed application notes and experimental protocols
for the use of sodium isovalerate in flavor and fragrance research, catering to researchers,
scientists, and drug development professionals.

Physicochemical Properties and Sensory Profile

Sodium isovalerate is a white crystalline solid that is soluble in water. Its sensory
characteristics are closely related to its parent compound, isovaleric acid, which is a volatile
short-chain fatty acid.

Table 1: Physicochemical Properties of Sodium Isovalerate
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Property Value

Chemical Name Sodium 3-methylbutanoate
CAS Number 539-66-2

Molecular Formula CsHoNaO:2

Molecular Weight 124.11 g/mol [1]
Appearance White crystalline solid
Solubility Soluble in water

Table 2: Sensory Profile of Isovaleric Acid and its Salts

Descriptor Description

Reminiscent of aged cheeses like Parmesan or
Cheesy
Romano.

Often associated with the smell of sweat or

Sweaty
locker rooms.
Eruit Can have underlying notes of apple or other
ruity . .
fruits, especially in ester form.
) At high concentrations, it can be perceived as
Rancid

rancid or pungent.

Applications in Flavor and Fragrance

Sodium isovalerate is primarily utilized as a flavor ingredient in a variety of food products to
impart or enhance cheesy and savory notes. Its application extends to masking off-flavors and
adding complexity to fragrance compositions.

Flavor Applications

The primary application of sodium isovalerate in the flavor industry is in the creation of
cheese flavors, particularly for processed cheese, cheese-flavored snacks, and sauces. It
provides a characteristic aged cheese flavor.
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Table 3: Recommended Starting Concentrations of Isovaleric Acid in Flavor Formulations[2]

Recommended Starting Concentration
Food Product

(ppm)

Blue Cheese Flavor 5000
Cheddar Cheese Flavor 5000
Butter Flavor 100
Condensed Milk Flavor 100
Brown Sugar Flavor 50
Black Tea Flavor 500
Vanilla Bean Flavor 10

Note: These concentrations are for isovaleric acid and can serve as a starting point for sodium
isovalerate, adjusting for molecular weight differences and desired flavor intensity.

Fragrance Applications

In the fragrance industry, isovaleric acid and its derivatives can be used to add unique notes to
compositions. Due to its strong and sometimes perceived as unpleasant odor, it is often used in
trace amounts to add complexity or to mask other odors.

Experimental Protocols
Synthesis of Sodium Isovalerate

This protocol describes a straightforward laboratory-scale synthesis of sodium isovalerate
from isovaleric acid and sodium hydroxide.

Materials:
* |sovaleric acid (99% purity)

e Sodium hydroxide (NaOH) pellets
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e Deionized water

« Ethanol

e pH meter or pH indicator strips

o Magnetic stirrer and stir bar

o Beakers and other standard laboratory glassware
e Rotary evaporator

Procedure:

o Prepare Sodium Hydroxide Solution: In a beaker, dissolve a stoichiometric amount of sodium
hydroxide pellets in deionized water to create a 1 M solution. For example, to neutralize
10.21 g (0.1 mol) of isovaleric acid, dissolve 4.00 g (0.1 mol) of NaOH in 100 mL of
deionized water.

e Neutralization: Slowly add the 1 M NaOH solution to a beaker containing the isovaleric acid
while stirring continuously with a magnetic stirrer. Monitor the pH of the solution. Continue
adding the NaOH solution dropwise until the pH of the mixture reaches 7.0.

o Solvent Removal: Transfer the neutralized solution to a round-bottom flask and remove the
water using a rotary evaporator under reduced pressure.

 Purification: The resulting solid is sodium isovalerate. For higher purity, the crude product
can be recrystallized from a minimal amount of hot ethanol.

» Drying: Dry the purified sodium isovalerate crystals in a vacuum oven at a low temperature
(e.g., 40-50°C) to remove any residual solvent.

Sensory Evaluation of Cheese Flavor

This protocol outlines a method for conducting a sensory evaluation of a cheese-flavored
product containing sodium isovalerate using a trained panel.
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Objective: To assess the intensity of the "cheesy" attribute in a model cheese sauce with and

without the addition of sodium isovalerate.

Panelist Selection:

Select 8-12 panelists who are regular consumers of cheese products.

Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter,
umami) and cheesy aromas.

Sample Preparation:

Control Sample: Prepare a basic cheese sauce formulation without any added cheesy flavor
compounds.

Test Sample: Prepare the same cheese sauce formulation and add a predetermined
concentration of sodium isovalerate (e.g., starting with a concentration within the range
suggested in Table 3, adjusted for the sauce matrix).

Portion the samples into small, coded cups. The samples should be served at a consistent
and controlled temperature (e.g., 40°C).

Evaluation Procedure:

Provide panelists with the coded samples in a randomized order.

Instruct panelists to first smell the aroma of the sample and then taste it.

Panelists should rate the intensity of the "cheesy" attribute on a 15-point intensity scale
(where 0 = not perceptible and 15 = extremely strong).

Provide water and unsalted crackers for palate cleansing between samples.[3]

Collect the data and perform statistical analysis (e.g., t-test or ANOVA) to determine if there
is a significant difference in the perceived cheesy intensity between the control and test
samples.
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Quantification by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol describes the analysis of isovaleric acid (from sodium isovalerate) in a cheese
matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Instrumentation and Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)
o SPME autosampler and fiber (e.g., Carboxen/PDMS)

e Headspace vials (20 mL) with magnetic crimp caps

¢ Analytical balance

e Internal standard (e.g., 2-ethylbutyric acid)

e Sodium chloride (NaCl)

e Hydrochloric acid (HCI)

Procedure:

e Sample Preparation:

[¢]

Weigh 2 g of the cheese sample into a 20 mL headspace vial.

o

Add 1 g of NaCl.

o

Spike the sample with a known amount of the internal standard solution.

[¢]

Add 2 mL of 2M HCI to acidify the sample and convert sodium isovalerate to the volatile
isovaleric acid.

[¢]

Immediately seal the vial with a magnetic crimp cap.

e HS-SPME Extraction:
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o Place the vial in the autosampler tray.
o Equilibrate the sample at 60°C for 15 minutes with agitation.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

e GC-MS Analysis:

[¢]

Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

o Column: Use a polar capillary column suitable for fatty acid analysis (e.g., DB-WAX or
FFAP, 30 m x 0.25 mm i.d., 0.25 pm film thickness).

o Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 8°C/min,
and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Mass Spectrometer: Operate in electron ionization (El) mode at 70 eV. Scan from m/z 30
to 300.

e Quantification:
o lIdentify isovaleric acid based on its retention time and mass spectrum.

o Quantify the concentration of isovaleric acid by creating a calibration curve using the ratio
of the peak area of the analyte to the peak area of the internal standard.

Stability Testing of Sodium Isovalerate in Aqueous
Solution

This protocol outlines a basic stability study for sodium isovalerate in an aqueous solution.

Objective: To evaluate the stability of sodium isovalerate in an aqueous solution under
different storage conditions.

Materials:
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Sodium isovalerate

Deionized water

pH meter

Incubators/ovens set at different temperatures (e.g., 5°C, 25°C, 40°C)

Analytical method for quantification (e.g., GC-MS as described above, or HPLC)

Procedure:

Sample Preparation: Prepare a stock solution of sodium isovalerate in deionized water at a
known concentration (e.g., 1000 ppm). Adjust the pH if necessary for the specific study (e.qg.,
to pH 5 and pH 7).

Storage: Aliquot the solution into sealed, airtight containers and store them at the different
temperature conditions. Protect samples from light if photosensitivity is a concern.

Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample
from each storage condition.

Quantification: Analyze the concentration of sodium isovalerate in each sample using a
validated analytical method.

Data Analysis: Plot the concentration of sodium isovalerate as a function of time for each
storage condition. This will allow for the determination of the degradation rate and shelf-life of
the solution under the tested conditions.

Signaling Pathways and Visualizations

The perception of isovaleric acid's aroma is initiated by its interaction with specific olfactory

receptors in the nasal epithelium. The primary human olfactory receptor identified for isovaleric
acid is OR11H7P[3][4].

Olfactory Signaling Pathway for Isovaleric Acid

The binding of isovaleric acid to its receptor triggers a G-protein-coupled signaling cascade.
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Olfactory signal transduction pathway for isovaleric acid.

Experimental Workflow for Flavor Analysis

The following diagram illustrates a typical workflow for the analysis of a flavor compound like

sodium isovalerate in a food product.
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Workflow for flavor analysis of sodium isovalerate.

Regulatory Information

In the United States, substances used in food are regulated by the Food and Drug
Administration (FDA). Flavoring agents can be "Generally Recognized as Safe" (GRAS) based
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on a history of safe use or scientific procedures. While specific GRAS notices for sodium
isovalerate were not identified in the search, related compounds like isoamyl isovalerate and
ethyl isovalerate have FEMA (Flavor and Extract Manufacturers Association) numbers (2085
and 2463, respectively), indicating they are considered GRAS for their intended use as
flavoring agents[4][5]. It is recommended to consult the latest FDA regulations and the FEMA
GRAS list for the most current status of sodium isovalerate for its intended use.

Conclusion

Sodium isovalerate is a valuable tool for flavor and fragrance chemists. Its distinct cheesy and
sweaty notes can be used to create authentic cheese flavors and add complexity to a variety of
other savory and even some sweet and beverage flavor profiles. The protocols and data
presented in this document provide a foundation for researchers to effectively utilize sodium
isovalerate in their work. Further research into its stability in complex food matrices and its
sensory interactions with other flavor compounds will continue to expand its application in the
industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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